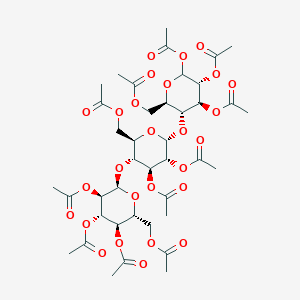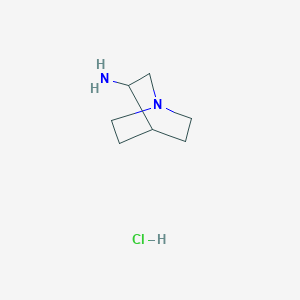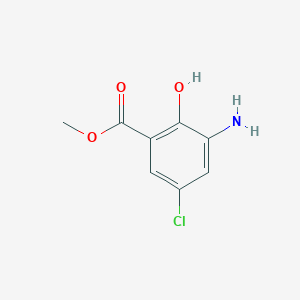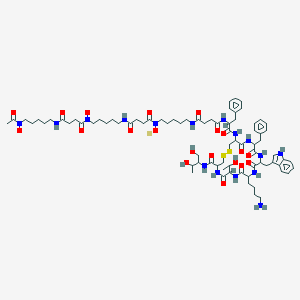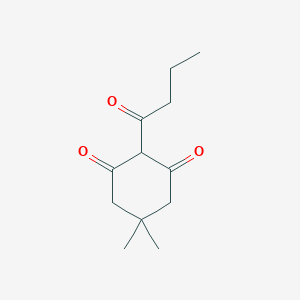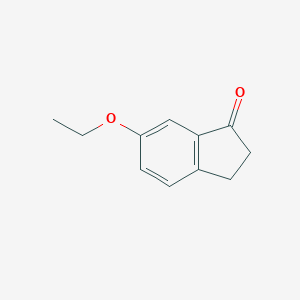
6-Ethoxy-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H12O2 It is a derivative of 2,3-dihydro-1H-inden-1-one, where an ethoxy group is attached to the sixth position of the indanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one typically involves the ethylation of 6-hydroxy-2,3-dihydro-1H-inden-1-one. One common method includes the reaction of 6-hydroxy-2,3-dihydro-1H-inden-1-one with ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-ethoxy-1-indanone using oxidizing agents like chromium trioxide in acetic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 6-ethoxy-2,3-dihydro-1H-inden-1-ol, using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 6-Ethoxy-1-indanone.
Reduction: 6-Ethoxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of fine chemicals and as a precursor for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets. Pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2,3-dihydro-1H-inden-1-one: The parent compound without the ethoxy group.
3-Methyl-2,3-dihydro-1H-inden-1-one: A similar compound with a methyl group instead of an ethoxy group.
6-Methoxy-2,3-dihydro-1H-inden-1-one: A compound with a methoxy group at the sixth position.
Uniqueness
6-Ethoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Propiedades
IUPAC Name |
6-ethoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7H,2,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWIWVFACNRFHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CCC2=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567352 |
Source


|
| Record name | 6-Ethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142888-69-5 |
Source


|
| Record name | 6-Ethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

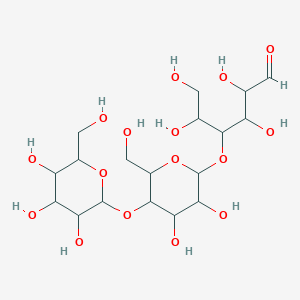


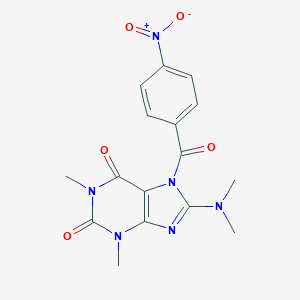
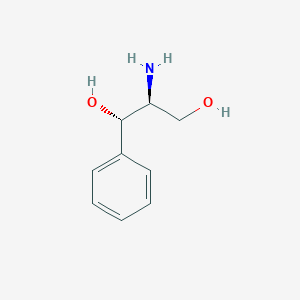
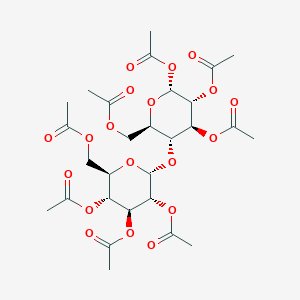
![3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[[2-(4-azido-2-hydroxybenzoyl)hydrazinyl]methylidene]-6-chloropyrazine-2-carboxamide](/img/structure/B133410.png)
